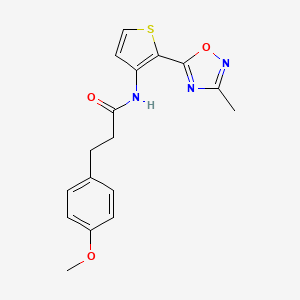

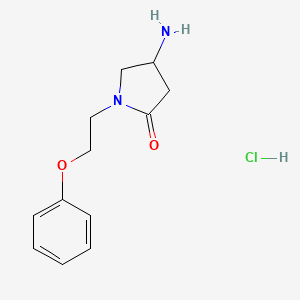

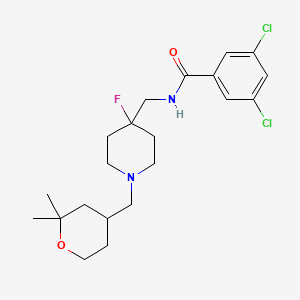

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.386. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide derivatives have been utilized in analytical chemistry for the development of capillary electrophoretic separation methods. For instance, nonaqueous capillary electrophoretic separation was developed for imatinib mesylate (IM) and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA) and related compounds. This method, employing a buffer of 50 mM Tris and 50 mM methanesulfonic acid in methanol, showed effectiveness in baseline separation of the studied analytes, demonstrating the utility of these compounds in quality control and analytical research (Lei Ye et al., 2012).

Cancer Research

In cancer research, derivatives of this compound have shown promise as histone deacetylase (HDAC) inhibitors, a key target in oncology. The compound MGCD0103 is an isotype-selective HDAC inhibitor that blocks cancer cell proliferation and induces apoptosis, demonstrating significant potential as an anticancer drug. Its oral bioavailability and antitumor activity in vivo highlight its application in therapeutic development (Nancy Z. Zhou et al., 2008).

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) is a selective antagonist for the CB1 cannabinoid receptor. Studies involving this compound derivatives have contributed to understanding molecular interactions and conformational analyses around the CB1 receptor, providing insights into the steric and electrostatic factors influencing receptor binding and antagonist activity (J. Shim et al., 2002).

Metabolic Studies

In pharmacokinetics and drug metabolism, studies on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involved the identification of metabolites in chronic myelogenous leukemia patients. The research emphasized the role of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in the metabolism of this compound, offering a deeper understanding of the metabolic pathways involved in drug disposition (Aishen Gong et al., 2010).

Bioactivity Studies

Research on novel benzamides and their metal complexes has shown that these compounds exhibit significant antibacterial activity against various bacterial strains. This demonstrates the potential of this compound derivatives in developing new antibacterial agents. The observed bioactivity, particularly the enhanced activity of copper complexes compared to free ligands, underscores the importance of these compounds in antimicrobial research (E. Khatiwora et al., 2013).

Wirkmechanismus

Target of Action

The primary target of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses .

Mode of Action

This compound interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition is achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound has been structurally characterized to realize two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded conformation with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation, and their disruption can lead to the prevention of disease progression, such as in the case of leukemia .

Result of Action

The result of the action of this compound is the inhibition of tyrosine kinase activity , which can lead to the disruption of cell growth and differentiation pathways . This disruption can have therapeutic effects, such as the treatment of leukemia .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(16-4-2-1-3-5-16)20-14-15-8-12-21(13-9-15)17-6-10-19-11-7-17/h1-7,10-11,15H,8-9,12-14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRASLAJJONHZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

![[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B3005849.png)

![methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3005851.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005861.png)